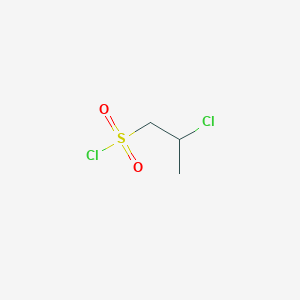

2-chloropropane-1-sulfonyl chloride

Description

BenchChem offers high-quality 2-chloropropane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloropropane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O2S/c1-3(4)2-8(5,6)7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEZLXKZZRINDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sulfochlorination with Sulfuryl Chloride:

A common method for introducing a sulfonyl chloride group is through reaction with sulfuryl chloride (SO₂Cl₂), often initiated by a free-radical initiator like AIBN (2,2'-azobisisobutyronitrile). upenn.eduresearchgate.net This reaction proceeds via a free-radical chain mechanism. upenn.edu

The selectivity of this reaction can be influenced by the directing effects of the chlorine atom already present in the 2-chloropropane (B107684) molecule. However, this method can lead to a mixture of isomeric products, requiring purification.

From 2 Propyl Mercaptan Isopropyl Mercaptan :

An alternative route involves the oxidative chlorination of 2-propyl mercaptan. chempedia.infowikipedia.org This method can be highly efficient. The oxidation of mercaptans with chlorine in an aqueous medium is a known method for preparing sulfonyl chlorides. chempedia.info

| Precursor | Reagents | General Method | Potential Advantages | Potential Challenges |

| 2-Chloropropane (B107684) | SO₂Cl₂, Radical Initiator (e.g., AIBN) | Free-radical sulfochlorination upenn.eduresearchgate.net | Readily available starting material. | Potential for isomeric byproducts, requiring purification. |

| 2-Propyl Mercaptan | Chlorine, Water or other oxidizing agents | Oxidative chlorination chempedia.info | Can be a high-yield reaction. | Mercaptans are often odorous and require careful handling. |

| S-(2-chloropropyl)isothiourea | N-Chlorosuccinimide (NCS) or Bleach | Green oxidative chlorosulfonation organic-chemistry.org | Milder conditions, recyclable byproducts, safer reagents. | Requires an additional step to form the isothiourea salt. |

This table provides a comparative overview of potential synthetic routes to 2-chloropropane-1-sulfonyl chloride, highlighting the starting materials, general methods, and potential advantages and challenges of each approach.

The choice of synthetic methodology for 2-chloropropane-1-sulfonyl chloride ultimately depends on a variety of factors, including cost, scale, desired purity, and, increasingly, the environmental impact of the process. Green chemistry principles provide a framework for developing more sustainable and efficient synthetic routes, moving away from hazardous reagents and wasteful processes towards safer and more atom-economical alternatives.

Reactivity and Mechanistic Investigations of 2 Chloropropane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Group

The electron-deficient sulfur atom in the sulfonyl chloride group of 2-chloropropane-1-sulfonyl chloride serves as a primary site for nucleophilic attack. This section details the reactions with various nucleophiles, the mechanisms involved, and the factors influencing reactivity.

Amine-Mediated Sulfonamide Formation and Mechanistic Pathways

The reaction of 2-chloropropane-1-sulfonyl chloride with primary and secondary amines is a fundamental method for the synthesis of the corresponding N-substituted 2-chloropropane-1-sulfonamides. This transformation is a cornerstone of medicinal chemistry and materials science due to the prevalence of the sulfonamide functional group in a wide array of biologically active molecules and polymers. rsc.orgnih.gov

The generally accepted mechanism for this reaction is a bimolecular nucleophilic substitution (SN2) at the sulfur atom. dtic.mil In this concerted process, the amine nucleophile attacks the electrophilic sulfur center, leading to the formation of a trigonal bipyramidal transition state. Subsequent departure of the chloride leaving group yields the sulfonamide product.

However, the presence of a hydrogen atom on the carbon alpha to the sulfonyl group (the C1 position) in 2-chloropropane-1-sulfonyl chloride introduces the possibility of an alternative mechanistic pathway, particularly in the presence of a strong, non-nucleophilic base. This alternative route proceeds via an elimination-addition mechanism involving a highly reactive sulfene (B1252967) intermediate (prop-1-ene-1-sulfene). The base abstracts the α-proton, leading to the elimination of hydrogen chloride and the formation of the sulfene. The amine then adds to the sulfene to afford the final sulfonamide product. The choice between the direct SN2 pathway and the elimination-addition pathway is influenced by the nature of the amine, the base, and the solvent system employed.

| Amine | Base | Mechanistic Pathway | Product |

| Primary Amine (e.g., Aniline) | Pyridine (B92270) | Predominantly SN2 | N-Phenyl-2-chloropropane-1-sulfonamide |

| Secondary Amine (e.g., Diethylamine) | Triethylamine | SN2 and potential for Elimination-Addition | N,N-Diethyl-2-chloropropane-1-sulfonamide |

| Tertiary Amine (e.g., Triethylamine) | - (as base) | Promotes Elimination-Addition via sulfene | (varies with trapping nucleophile) |

Table 1: Mechanistic Pathways in the Aminolysis of 2-Chloropropane-1-sulfonyl Chloride. This table illustrates the likely mechanistic pathways based on general principles of sulfonyl chloride reactivity. Specific experimental studies on 2-chloropropane-1-sulfonyl chloride are needed for definitive confirmation.

Alcoholysis for Sulfonate Ester Synthesis and Related Kinetics

The reaction of 2-chloropropane-1-sulfonyl chloride with alcohols, a process known as alcoholysis, yields the corresponding sulfonate esters. These esters are valuable intermediates in organic synthesis, often serving as good leaving groups in nucleophilic substitution reactions.

Similar to aminolysis, the alcoholysis of alkanesulfonyl chlorides is generally understood to proceed through a bimolecular SN2 mechanism. organic-chemistry.orgrsc.org The alcohol acts as the nucleophile, attacking the sulfur atom and displacing the chloride ion. The rate of this reaction is dependent on the concentration of both the sulfonyl chloride and the alcohol.

Kinetic studies on the solvolysis of related alkanesulfonyl chlorides provide insight into the reactivity of 2-chloropropane-1-sulfonyl chloride. For instance, the rates of hydrolysis (solvolysis with water) of a range of primary alkanesulfonyl chlorides are quite similar, suggesting that the steric bulk of the alkyl group has a limited effect on the reaction rate at the sulfonyl center. nih.gov However, the presence of the chlorine atom at the C2 position in 2-chloropropane-1-sulfonyl chloride may exert an electronic effect on the reaction rate.

| Alcohol | Solvent | Relative Rate (k_rel) | Product |

| Methanol | Methanol | (Data not available) | Methyl 2-chloropropane-1-sulfonate |

| Ethanol | Ethanol | (Data not available) | Ethyl 2-chloropropane-1-sulfonate |

| Isopropanol (B130326) | Isopropanol | (Data not available) | Isopropyl 2-chloropropane-1-sulfonate |

Table 2: Predicted Relative Rates of Alcoholysis of 2-Chloropropane-1-sulfonyl Chloride. This table is illustrative. Specific kinetic data for the alcoholysis of 2-chloropropane-1-sulfonyl chloride is required for accurate rate comparisons.

Thiol-Mediated Derivatization

The reaction of 2-chloropropane-1-sulfonyl chloride with thiols as nucleophiles leads to the formation of thiosulfonate esters. This reaction is analogous to alcoholysis and aminolysis and is expected to proceed via a similar SN2 mechanism at the sulfur atom.

| Thiol | Base | Product |

| Ethanethiol | Pyridine | S-Ethyl 2-chloropropane-1-thiosulfonate |

| Thiophenol | Triethylamine | S-Phenyl 2-chloropropane-1-thiosulfonate |

Table 3: Predicted Products of Thiol-Mediated Derivatization of 2-Chloropropane-1-sulfonyl Chloride. This table shows the expected products based on known reactivity patterns.

Hydrolysis and Formation of Sulfonic Acids

In the presence of water, 2-chloropropane-1-sulfonyl chloride undergoes hydrolysis to form 2-chloropropane-1-sulfonic acid and hydrochloric acid. This reaction is a common characteristic of sulfonyl chlorides and typically proceeds via a nucleophilic attack of water on the sulfonyl group.

The mechanism of hydrolysis of alkanesulfonyl chlorides can be pH-dependent. researchgate.netchemrxiv.org In neutral or acidic conditions, the reaction generally proceeds through a direct SN2 attack by water on the sulfur atom. researchgate.net Under basic conditions, the elimination-addition pathway involving a sulfene intermediate can become competitive, similar to what is observed in aminolysis. The rate of hydrolysis is influenced by factors such as temperature and the presence of co-solvents. Kinetic solvent isotope effect (kH₂O/kD₂O) studies on methanesulfonyl chloride have shown values around 1.5-1.7, which is consistent with a bimolecular mechanism involving significant bond-making in the transition state. organic-chemistry.org

| Condition | pH Range | Primary Mechanism | Product |

| Neutral/Acidic | < 7 | SN2 | 2-Chloropropane-1-sulfonic acid |

| Basic | > 7 | Elimination-Addition (via sulfene) | 2-Chloropropane-1-sulfonic acid |

Table 4: pH-Dependent Mechanisms of Hydrolysis of 2-Chloropropane-1-sulfonyl Chloride. The mechanistic description is based on studies of analogous alkanesulfonyl chlorides. researchgate.netchemrxiv.org

Influence of Solvent Systems and Catalysis on Nucleophilic Reactivity

The choice of solvent can have a significant impact on the rate and outcome of nucleophilic substitution reactions at the sulfonyl group. Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are often employed to facilitate these reactions by solvating the ionic intermediates and transition states. In contrast, polar protic solvents, like alcohols or water, can also act as nucleophiles, leading to solvolysis products.

Catalysis can also play a crucial role in these transformations. While many reactions of sulfonyl chlorides proceed readily without a catalyst, certain transformations can be accelerated or made more selective through the use of catalysts. For example, Lewis acids can activate the sulfonyl chloride group towards nucleophilic attack. Transition metal catalysts, such as copper complexes, have been shown to be effective in certain sulfonylation reactions. rsc.org Furthermore, base catalysis is often employed in reactions with amines and alcohols to neutralize the HCl byproduct and to promote the nucleophilicity of the amine or alcohol.

Reactions Involving the Alkyl Halide Moiety

The presence of a chlorine atom at the C2 position of the propane (B168953) chain introduces a second reactive site in 2-chloropropane-1-sulfonyl chloride. This secondary alkyl chloride can undergo nucleophilic substitution and elimination reactions, characteristic of haloalkanes. The interplay between the reactivity of the sulfonyl chloride and the alkyl chloride presents opportunities for chemoselective transformations and intramolecular reactions.

Reactions at the alkyl halide center can be influenced by the choice of nucleophile and reaction conditions. Strong, hard nucleophiles may favor substitution at the sulfonyl chloride, while softer, more basic nucleophiles might react at the alkyl chloride center, particularly under conditions that favor SN2 or E2 reactions.

A potential and synthetically interesting reaction pathway for derivatives of 2-chloropropane-1-sulfonyl chloride, such as the corresponding sulfonamide, is intramolecular cyclization. For instance, a sulfonamide derived from ammonia (B1221849) could potentially undergo an intramolecular nucleophilic substitution, where the sulfonamide nitrogen attacks the carbon bearing the chlorine atom to form a cyclic sulfonamide, a sultam. This type of cyclization is a known method for the synthesis of heterocyclic compounds. chemrxiv.org The feasibility of such a reaction would depend on factors such as the ring size to be formed (in this case, a five-membered ring) and the reaction conditions, including the choice of base to deprotonate the sulfonamide nitrogen.

Intramolecular Cyclization Pathways

While direct studies on the intramolecular cyclization of 2-chloropropane-1-sulfonyl chloride are not extensively documented, the reactivity of analogous haloalkanesulfonyl chlorides provides significant insight into potential pathways. A prominent reaction for related compounds, such as 2-hydroxyethanesulfonyl chloride, is intramolecular cyclization to form a transient β-sultone. researchgate.net This process is believed to proceed through nucleophilic attack of the oxygen on the sulfur atom, displacing the chloride. researchgate.net

In the case of 2-chloropropane-1-sulfonyl chloride, a similar intramolecular reaction could theoretically lead to the formation of a three-membered thiirane (B1199164) 1,1-dioxide ring, also known as an episulfone. This would involve the displacement of the chloride on the sulfonyl group by the carbanion formed at the C2 position. However, the formation of such strained rings is often less favorable.

A more plausible intramolecular cyclization pathway for β-chloroalkanesulfonyl chlorides involves the formation of sultones under specific conditions. For instance, the aqueous chlorination of 3-mercapto-1-propanol (B27887) yields 3-chloro-1-propanesulfonyl chloride, which can cyclize to form 1,3-propane sultone. researchgate.net While this is a γ-chloro analogue, it demonstrates the propensity for intramolecular cyclization in haloalkanesulfonyl chlorides.

The table below summarizes potential intramolecular cyclization products of 2-chloropropane-1-sulfonyl chloride based on the reactivity of analogous compounds.

| Starting Material | Potential Product | Ring Size | Plausibility Notes |

| 2-Chloropropane-1-sulfonyl chloride | 3-Methylthiirane 1,1-dioxide | 3 | Formation of highly strained episulfones can be challenging. |

| 2-Chloropropane-1-sulfonyl chloride | Isomeric Sultine | 4 | Requires rearrangement and is less commonly observed. |

Intermolecular Substitution at the Chlorinated Carbon Center

The secondary chloride at the C2 position of 2-chloropropane-1-sulfonyl chloride is a site for nucleophilic substitution reactions. The reactivity of this center is influenced by both steric hindrance and the electronic effects of the adjacent sulfonyl chloride group. Generally, secondary alkyl halides can undergo substitution via both S_N1 and S_N2 mechanisms, with the preferred pathway depending on the nucleophile, solvent, and reaction conditions. chegg.com

The reactivity of the C-Cl bond in 2-chloropropane (B107684) is generally lower than that of a C-Br bond in a similar position due to the stronger C-Cl bond. quora.com However, nucleophilic substitution is a common reaction for such structures. For instance, 2-chloropropane can be converted to other derivatives through substitution reactions. quora.com

Common nucleophiles for such reactions include amines and alcohols. The reaction with amines would lead to the formation of the corresponding sulfonated amines, while reaction with alcohols would yield ethers.

| Nucleophile | Product of Substitution at C2 | Reaction Type |

| Ammonia (NH₃) | 2-Amino-propane-1-sulfonyl chloride | S_N2 |

| Primary Amine (R-NH₂) | 2-(Alkylamino)propane-1-sulfonyl chloride | S_N2 |

| Secondary Amine (R₂NH) | 2-(Dialkylamino)propane-1-sulfonyl chloride | S_N2 |

| Alcohol (R-OH) | 2-Alkoxypropane-1-sulfonyl chloride | S_N1/S_N2 |

It is important to note that the sulfonyl chloride group is also highly reactive towards nucleophiles, which can lead to competing reactions. Selective substitution at the chlorinated carbon would require careful control of reaction conditions.

Radical Reaction Pathways of 2-Chloropropane-1-sulfonyl Chloride

Generation and Reactivity of Sulfonyl Radicals

Alkylsulfonyl chlorides are well-established precursors for the generation of sulfonyl radicals (RSO₂•). This is typically achieved through the homolytic cleavage of the S-Cl bond, which can be initiated by light (photolysis), heat (thermolysis), or the use of radical initiators. nih.gov For instance, the generation of sulfonyl radicals from sulfonyl chlorides can be accomplished using photoredox catalysis under visible light. nih.gov

Once generated, the 2-chloropropane-1-sulfonyl radical is a reactive intermediate that can participate in a variety of transformations. The reactivity of sulfonyl radicals is characterized by their ability to add to unsaturated systems and participate in hydrogen atom abstraction processes. The presence of the chlorine atom on the propyl chain can also influence the stability and subsequent reactions of any radical intermediates formed.

Radical Addition to Unsaturated Systems

Sulfonyl radicals readily add to carbon-carbon double and triple bonds. nih.gov This radical addition is a key step in many synthetic methodologies, including the functionalization of alkenes and alkynes. The addition of the 2-chloropropane-1-sulfonyl radical to an unsaturated system would generate a new carbon-centered radical, which can then undergo further reactions, such as hydrogen atom abstraction or cyclization.

The regioselectivity of the addition is generally governed by the stability of the resulting carbon-centered radical intermediate. The addition of the sulfonyl radical to an unsymmetrical alkene will typically occur at the less substituted carbon atom to produce the more stable radical.

The table below outlines the expected products from the radical addition of the 2-chloropropane-1-sulfonyl radical to representative unsaturated compounds.

| Unsaturated Compound | Intermediate Carbon Radical | Final Product (after H-abstraction) |

| Ethene | 2-(2-Chloropropane-1-sulfonyl)ethyl radical | 1-(2-Chloropropane-1-sulfonyl)ethane |

| Propene | 1-Methyl-2-(2-chloropropane-1-sulfonyl)ethyl radical | 1-(2-Chloropropane-1-sulfonyl)propane |

| Styrene | 1-Phenyl-2-(2-chloropropane-1-sulfonyl)ethyl radical | 1-Phenyl-2-(2-chloropropane-1-sulfonyl)ethane |

Reactions with Unsaturated Compounds

Chlorosulfonylation and Sulfonylation Processes

2-Chloropropane-1-sulfonyl chloride is a reactive compound that participates in chlorosulfonylation and sulfonylation reactions. These processes are fundamental in organic synthesis for creating new carbon-sulfur bonds and introducing the sulfonyl group into various molecules.

Chlorosulfonylation involves the simultaneous addition of a sulfonyl chloride group and a chlorine atom across a double or triple bond. While specific studies on the chlorosulfonylation using 2-chloropropane-1-sulfonyl chloride as the primary reagent are not extensively detailed in the provided results, the general mechanism of chlorosulfonylation often proceeds via a radical chain mechanism, which can be initiated by light or a suitable catalyst. researchgate.net For instance, copper-based photocatalysts have been shown to be effective in promoting the chlorosulfonylation of olefins with other sulfonyl chlorides. researchgate.net The process typically involves the formation of a sulfonyl radical, which then adds to the unsaturated bond.

Sulfonylation , on the other hand, refers to the substitution of a hydrogen atom or a functional group with a sulfonyl group (-SO2R). 2-Chloropropane-1-sulfonyl chloride can act as a sulfonating agent. These reactions often occur in the presence of a base, which facilitates the removal of a proton and subsequent attack by a nucleophile. rit.edu The sulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the parent molecule. numberanalytics.com

The general scheme for sulfonylation using an alkanesulfonyl chloride like 2-chloropropane-1-sulfonyl chloride can be represented as:

R-H + ClSO₂-R' → R-SO₂-R' + HCl

Where R-H is the substrate and R' is the 2-chloropropyl group.

Sulfonylation reactions are versatile and can be applied to a wide range of substrates, including aromatic compounds, amines, and alcohols, leading to the formation of sulfones, sulfonamides, and sulfonate esters, respectively. libretexts.org The reversibility of sulfonation in aromatic systems is a known characteristic, where the sulfonic acid group can be removed by treatment with hot aqueous acid. libretexts.org

The synthesis of sulfonyl chlorides themselves can be achieved through various methods, including the oxidative chlorosulfonation of S-alkyl isothiourea salts, which provides a safe and environmentally friendly route. organic-chemistry.org

Computational and Theoretical Insights into Reaction Mechanisms

Computational and theoretical studies are invaluable tools for elucidating the complex reaction mechanisms involving sulfonyl chlorides like 2-chloropropane-1-sulfonyl chloride. These methods provide detailed information about transition states, energy profiles, and the roles of transient intermediates.

Transition State Analysis and Energy Profiles

Transition state analysis helps in understanding the geometry and energy of the highest energy point along the reaction coordinate, which is crucial for determining the rate of a chemical reaction. For reactions involving sulfonyl chlorides, such as sulfonylation, computational methods like density functional theory (DFT) can be employed to model the transition state. nih.gov The energy profile of a reaction illustrates the energy changes that occur as reactants are converted into products. youtube.com

For electrophilic aromatic substitution reactions like sulfonation, the first step, which involves the attack of the electrophile on the aromatic ring to form a carbocation intermediate (arenium ion), is typically the slow, rate-determining step. youtube.com This is reflected in a high activation energy barrier in the energy profile diagram. The second step, the deprotonation to restore aromaticity, is fast with a much lower activation energy. youtube.com

Kinetic isotope effect (KIE) studies, often coupled with computational analysis, can provide experimental validation for calculated transition state structures. nih.gov For instance, in sulfuryl transfer reactions, KIEs can indicate the extent of bond fission in the transition state. nih.gov

The Zimmerman-Traxler model provides a classic example of using transition state analysis to predict the stereochemical outcome of aldol (B89426) reactions, involving a six-membered ring-like transition state. youtube.com Similar principles can be applied to understand the stereoselectivity in reactions involving sulfonyl chlorides.

Role of Intermediates (e.g., sulfenes, zwitterions)

**Sulfenes (R₂C=SO₂) ** are highly reactive intermediates that can be generated from alkanesulfonyl chlorides by dehydrochlorination with a base. rit.edu The formation of a sulfene intermediate can significantly influence the reaction pathway. For example, in the presence of a nucleophile like an alcohol, the sulfene can be trapped to form a sulfonate ester. rit.edu Deuterium labeling studies can help to confirm the involvement of sulfene intermediates. rit.edu

Zwitterionic intermediates are molecules that contain both a positive and a negative formal charge. In some cycloaddition reactions, the formation of a zwitterionic intermediate is proposed as part of a stepwise mechanism, as opposed to a concerted one-step process. mdpi.comresearchgate.net While many [3+2] cycloaddition reactions are considered concerted, there are documented cases where stepwise mechanisms involving zwitterionic intermediates are evident, particularly when polar solvents are used or when sterically demanding reactants are involved. mdpi.comresearchgate.net

Computational studies can be used to investigate the possibility of zwitterionic intermediates in reactions. In some cases, attempts to locate a stable zwitterionic intermediate on the potential energy surface are unsuccessful, suggesting a concerted mechanism. mdpi.com However, in other systems, zwitterionic structures with an "extended" conformation, which cannot directly cyclize, have been identified on parallel reaction paths. mdpi.com The formation of these zwitterions is often driven by the donation of non-bonding electron density from a nucleophilic atom to an electrophilic center. mdpi.com

Derivatives and Analogues: Synthesis and Research Utility

Sulfonamides Derived from 2-Chloropropane-1-sulfonyl Chloride

The reaction of sulfonyl chlorides with amines is a cornerstone of organic synthesis, providing reliable access to sulfonamides. researchgate.netresearchgate.net This transformation is of particular importance due to the prevalence of the sulfonamide functional group in medicinal chemistry. researchgate.netsigmaaldrich.com

The synthesis of sulfonamides from 2-chloropropane-1-sulfonyl chloride is achieved by its reaction with a primary or secondary amine. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction. organic-chemistry.orgyoutube.com This method is highly versatile, allowing for the introduction of a wide array of substituents depending on the choice of the amine, leading to a large structural diversity of N-substituted 2-chloropropane-1-sulfonamides.

The general reaction can be performed under mild conditions and is tolerant of many other functional groups within the amine reactant. researchgate.netorganic-chemistry.org One-pot procedures starting from related precursors like thiols have also been developed, which generate the sulfonyl chloride in situ before its reaction with an amine. organic-chemistry.org

The sulfonamide moiety is a well-established bioisostere for amides and carboxylic acids, offering similar geometry but with altered electronic properties, metabolic stability, and hydrogen bonding capabilities. researchgate.netprinceton.edu This makes sulfonamide derivatives of interest in drug discovery. For example, sulfonamides derived from various sulfonyl chlorides have been synthesized and investigated for their potential as enzyme inhibitors, such as TNF-α converting enzyme (TACE) inhibitors, or as ligands for receptors like the human glucocorticoid receptor (hGR). sigmaaldrich.com

Complex sulfonamides are often key components of pharmaceuticals, and the ability to readily synthesize analogues from precursors like 2-chloropropane-1-sulfonyl chloride allows for the exploration of structure-activity relationships. nih.govnih.gov The development of new synthetic methods, including copper-catalyzed protocols that generate sulfonyl chlorides from carboxylic acids for subsequent amination, further expands the ability to create diverse sulfonamide libraries for screening. princeton.edu

Sulfonate Esters and Their Transformations

The conversion of alcohols into sulfonate esters is a fundamental strategy in organic synthesis to transform a poor leaving group (hydroxide) into an excellent one. periodicchemistry.comlibretexts.org

2-chloropropane-1-sulfonyl chloride reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) to yield the corresponding 2-chloropropane-1-sulfonate esters. periodicchemistry.compearson.com A critical aspect of this reaction is its stereochemical outcome. The transformation proceeds with the retention of configuration at the alcohol's stereocenter. pearson.comyoutube.com This is because the reaction occurs at the alcohol's oxygen atom, which attacks the sulfur atom of the sulfonyl chloride, and the carbon-oxygen bond of the alcohol is not broken during the esterification process. youtube.comyoutube.com This predictable stereochemistry is highly valuable in multi-step syntheses where maintaining stereochemical integrity is crucial.

Sulfonate esters, such as those derived from 2-chloropropane-1-sulfonyl chloride, are exceptional leaving groups in nucleophilic substitution (SN2) and elimination (E2) reactions. Their reactivity is often greater than that of alkyl halides. libretexts.org The effectiveness of the sulfonate anion as a leaving group stems from its high stability, which is a result of the negative charge being delocalized over three oxygen atoms through resonance. periodicchemistry.com

This property allows for the efficient displacement of the sulfonate group by a wide range of nucleophiles. The conversion of an alcohol to a sulfonate ester effectively activates it for subsequent reactions that would otherwise be unfavorable. periodicchemistry.comfau.edu Occasionally, if not carefully controlled, the chloride ion generated during the esterification can act as a nucleophile, leading to an accidental halogenation side reaction. libretexts.org

Sulfones and Sulfinamides

Sulfones are organosulfur compounds characterized by a sulfonyl group flanked by two carbon atoms. The synthesis of sulfones from sulfonyl chlorides like 2-chloropropane-1-sulfonyl chloride can be accomplished through a multi-step, one-pot procedure. lookchem.com This typically involves the initial reduction of the sulfonyl chloride to a sodium sulfinate salt using a reducing agent like sodium sulfite. lookchem.com Without isolation, this intermediate sulfinate can then be alkylated by an appropriate alkylating agent (e.g., bromochloromethane) under phase-transfer catalysis conditions to yield the target sulfone. lookchem.com Alternatively, sulfonyl halides can be used in Friedel-Crafts-type reactions with aromatic compounds to form aryl sulfones. wikipedia.org

Sulfinamides are compounds containing a sulfur-nitrogen bond at the sulfur(IV) oxidation state. An expedient method for synthesizing sulfinamides directly from sulfonyl chlorides has been developed. nih.govnih.gov This one-pot process involves the in situ reduction of the sulfonyl chloride in the presence of an amine. researchgate.netnih.gov For instance, reacting a sulfonyl chloride with an amine in the presence of a reducing agent like triphenylphosphine (B44618) can directly yield the corresponding sulfinamide. researchgate.net This approach avoids the need to handle sensitive sulfinyl chloride intermediates and is broad in scope. nih.govnih.gov

Cyclic Derivatives (e.g., Sultams)

Sultams, which are cyclic sulfonamides, represent an important class of heterocyclic compounds with diverse applications. The synthesis of sultams often involves the intramolecular cyclization of an aminosulfonyl chloride or the reaction of a haloalkanesulfonyl chloride with an amine. In the context of 2-chloropropane-1-sulfonyl chloride, the presence of a chlorine atom on the alkyl chain provides a handle for such cyclization reactions.

The general strategy for preparing a sultam from a haloalkanesulfonyl chloride involves a two-step process:

Sulfonamide Formation: The sulfonyl chloride group readily reacts with a primary or secondary amine to form the corresponding sulfonamide.

Intramolecular Cyclization: Subsequent intramolecular nucleophilic substitution, where the nitrogen atom of the sulfonamide displaces the chlorine atom, leads to the formation of the cyclic sultam ring.

While specific literature detailing the synthesis of sultams directly from 2-chloropropane-1-sulfonyl chloride is not prevalent, the chemical principles suggest a plausible synthetic route. For instance, reaction of 2-chloropropane-1-sulfonyl chloride with ammonia (B1221849) or a primary amine would yield the corresponding N-substituted 2-chloropropane-1-sulfonamide. Treatment of this intermediate with a base would facilitate the intramolecular cyclization to afford a 4-methyl-substituted sultam.

A related class of cyclic sulfur-containing compounds is the 1,2,3-oxathiazolidine-2,2-dioxides, which are cyclic sulfamidates. Research has been conducted on the synthesis of these heterocycles, which can serve as chiral building blocks. For example, (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide has been synthesized from (R)-1-(tert-butoxycarbonylamino)-2-propanol. researchgate.net The synthesis involves cyclization with thionyl chloride followed by oxidation. researchgate.net

Table 1: Synthesis of a Chiral Cyclic Sulfamidate

| Starting Material | Reagents | Product | Yield |

| (R)-1-(tert-butoxycarbonylamino)propan-2-ol | 1. SOCl₂2. NaIO₄, RuO₂ | (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide | 81% |

Data sourced from a study on the synthesis of chiral oxathiazolidine-2,2-dioxides. researchgate.net

This synthesis demonstrates the feasibility of forming five-membered heterocyclic rings containing a sulfonyl group, starting from a propane (B168953) backbone. A similar intramolecular cyclization approach could hypothetically be applied to derivatives of 2-chloropropane-1-sulfonyl chloride to access novel sultam structures.

Exploration of Chiral 2-Chloropropane-1-sulfonyl Chloride Derivatives and Their Asymmetric Transformations

The introduction of chirality into molecules is a cornerstone of modern synthetic chemistry, particularly in the development of new therapeutic agents and catalysts. Chiral sulfonyl chlorides and their derivatives are valuable reagents and intermediates in asymmetric synthesis. The stereocenter can be located at the sulfur atom or on the carbon backbone.

Currently, there is a lack of specific research literature focused on the synthesis and asymmetric applications of enantiomerically pure 2-chloropropane-1-sulfonyl chloride. However, the principles of asymmetric synthesis can be applied to envision the potential of such a chiral building block.

A hypothetical chiral pool synthesis could start from an enantiomerically pure precursor, such as (R)- or (S)-2-chloropropanol. Conversion of the alcohol to a thiol, followed by oxidative chlorination, could potentially yield the desired chiral 2-chloropropane-1-sulfonyl chloride.

The utility of such a chiral reagent would lie in its application in asymmetric transformations. For example, it could be used as a chiral derivatizing agent to determine the enantiomeric excess of alcohols and amines. More significantly, it could serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis or as a key intermediate in the total synthesis of complex chiral molecules.

The synthesis of chiral cyclic sulfamidates, as mentioned previously, highlights the interest in chiral sulfur-containing heterocycles. The compound (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is a valuable chiral building block. researchgate.net Its synthesis from a readily available chiral amino alcohol provides a template for how chiral derivatives related to 2-chloropropane-1-sulfonyl chloride could be accessed and utilized.

Table 2: Crystallographic Data for (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

| Parameter | Value |

| Chemical Formula | C₈H₁₅NO₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

Data sourced from the crystallographic study of the title compound. researchgate.net

The development of synthetic routes to chiral 2-chloropropane-1-sulfonyl chloride and the exploration of its applications in asymmetric synthesis remain open areas for research. The potential to create novel chiral sulfonamides, sultams, and other derivatives makes it an intriguing, albeit underexplored, target for synthetic chemists.

Applications in Advanced Organic Synthesis

2-Chloropropane-1-sulfonyl Chloride as a Versatile Building Block

2-Chloropropane-1-sulfonyl chloride is a bifunctional organic compound that serves as a versatile building block in organic synthesis. Its reactivity is characterized by the presence of two key functional groups: a sulfonyl chloride (-SO₂Cl) and a secondary chloroalkane (-CHCl). The sulfonyl chloride group is highly electrophilic and readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is fundamental to its application in medicinal chemistry and materials science for the introduction of the isopropylsulfonyl moiety. sigmaaldrich.comnih.gov

The presence of the chlorine atom on the adjacent carbon (C2) introduces another site for nucleophilic substitution or elimination reactions, although this reactivity is generally lower than that of the sulfonyl chloride group. The interplay between these two functional groups allows for sequential and chemoselective reactions, making it a valuable tool for constructing more complex molecular architectures. For instance, the sulfonyl chloride can first be reacted with a primary amine to form a sulfonamide, followed by a subsequent reaction at the chlorinated carbon to introduce additional functionality.

The general utility of sulfonyl chlorides as building blocks is well-established in the synthesis of biologically active compounds. sigmaaldrich.com They are frequently employed to create sulfonamide linkages, which are a common feature in many pharmaceutical drugs. The specific structure of 2-chloropropane-1-sulfonyl chloride allows for the incorporation of a 2-chloropropyl group, which can influence the steric and electronic properties of the final molecule.

Reagent in Complex Molecule Construction

The dual reactivity of 2-chloropropane-1-sulfonyl chloride makes it a useful reagent in the construction of complex molecules. Sulfonyl chlorides, in general, are pivotal in medicinal chemistry for their ability to react with heterocyclic amines to generate intricate sulfonamides. sigmaaldrich.com This principle can be extended to 2-chloropropane-1-sulfonyl chloride for the synthesis of novel molecular entities.

An illustrative example of the utility of related sulfonyl chlorides is the synthesis of inhibitors for enzymes like TNF-α converting enzyme (TACE), where cyclic sulfonyl chlorides are used as building blocks. sigmaaldrich.com Similarly, 2-chloropropane-1-sulfonyl chloride can be envisioned as a reagent for creating libraries of compounds for screening purposes. The reaction of the sulfonyl chloride with an appropriate nucleophile can be followed by transformations involving the chloro group, such as substitution or elimination, to generate a diverse set of molecules from a common intermediate.

The solvolysis of sulfonyl chlorides, including those with alkyl groups, has been studied to understand their reaction mechanisms. nih.gov For alkyl sulfonyl chlorides, a concerted SN2 mechanism is often proposed for their solvolysis. nih.gov This understanding of the reaction mechanism is crucial for controlling the outcome of reactions in the synthesis of complex molecules.

Role in the Synthesis of Scaffolds for Chemical Research

2-Chloropropane-1-sulfonyl chloride can be utilized in the synthesis of various molecular scaffolds for chemical research. A chemical scaffold forms the core structure of a molecule to which different functional groups can be attached. The ability of 2-chloropropane-1-sulfonyl chloride to react with different nucleophiles allows for the creation of sulfonamide-based scaffolds.

For example, its reaction with bifunctional molecules can lead to the formation of cyclic or heterocyclic scaffolds. While specific examples for 2-chloropropane-1-sulfonyl chloride are not abundant in the readily available literature, the chemistry of analogous compounds such as 2-chloroethanesulfonyl chloride demonstrates this potential. rit.edu Reactions of 2-chloroethanesulfonyl chloride with amines can lead to the formation of ethenesulfonamides, which can then undergo further reactions like Michael additions to build up more complex structures. rit.edu A similar reaction pathway can be proposed for 2-chloropropane-1-sulfonyl chloride, which would lead to the formation of a propene-sulfonamide intermediate, a valuable scaffold for further functionalization.

The general class of chloroalkane sulfonyl chlorides is recognized for its utility in preparing esters, amides, and sultams, which are important intermediates and scaffolds in the synthesis of various products, including plant protective agents. google.com

Modification of Polymeric Materials and Surfaces

The modification of polymers and surfaces is a critical area of materials science aimed at tailoring their properties for specific applications. Sulfonyl chloride-containing molecules can be used to functionalize polymer surfaces that have appropriate nucleophilic groups (e.g., hydroxyl or amine groups). While direct studies involving 2-chloropropane-1-sulfonyl chloride for polymer modification are not extensively documented in the provided search results, the reactivity of the sulfonyl chloride group suggests its potential for such applications.

The general strategy involves reacting the sulfonyl chloride with the polymer backbone to introduce the sulfonyl linkage. This can alter the surface properties of the polymer, such as its hydrophilicity, adhesion, and biocompatibility. For instance, research has been conducted on modifying polymers to synthesize thermo-salt-resistant stabilizers for drilling fluids by introducing sulfonic acid groups into the polymer chain. researchgate.net Although this study does not use 2-chloropropane-1-sulfonyl chloride directly, it highlights the importance of sulfonyl-containing groups in polymer modification.

Furthermore, the modification of poly(vinyl chloride) (PVC) has been explored by reacting it with nucleophiles like ethylene (B1197577) diamine to introduce functional groups that can enhance its properties. mdpi.com In a hypothetical scenario, a polymer with pendant amine or hydroxyl groups could be reacted with 2-chloropropane-1-sulfonyl chloride to graft the isopropylsulfonyl chloride moiety onto the polymer surface. The remaining chloro group on the grafted molecule could then be used for further functionalization, creating a multifunctional surface. The solid-state modification technique is another approach that could potentially be used to incorporate such molecules into thermoplastic polymers, allowing for the addition of new functionalities without the need for high-temperature melt processing. mdpi.com

Catalytic Applications and Ligand Development (if applicable to the compound's structure)

Based on the available search results, there is no direct evidence or significant research found that specifically details the use of 2-chloropropane-1-sulfonyl chloride in catalytic applications or as a primary component in ligand development. The structure of the molecule does not immediately suggest obvious features for common catalytic cycles or as a typical ligand for transition metal catalysis. The primary reactivity of the sulfonyl chloride group is its electrophilicity, leading to substitution reactions rather than catalytic turnovers.

While sulfonyl-containing compounds can be part of larger ligand structures, the simple alkyl chain of 2-chloropropane-1-sulfonyl chloride does not provide the typical chelating or electronic properties sought in ligand design for catalysis. Therefore, this is an area where the application of this specific compound is not well-documented.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 2-chloropropane-1-sulfonyl chloride. Through the analysis of one- and two-dimensional NMR spectra, chemists can map out the carbon-hydrogen framework and deduce the spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 2-chloropropane-1-sulfonyl chloride provide fundamental information about the chemical environment of each nucleus. The distinct chemical shifts (δ) are indicative of the electronic environment surrounding the protons and carbons, which is heavily influenced by the presence of electronegative chlorine and sulfonyl chloride groups.

In the ¹H NMR spectrum, the protons on the carbon adjacent to the sulfonyl chloride group (C1) are expected to be the most deshielded and thus appear at the highest chemical shift. The proton on the carbon bearing the chlorine atom (C2) would also be significantly deshielded. The methyl group protons (C3) would resonate at the lowest chemical shift.

Similarly, in the ¹³C NMR spectrum, the carbon atom bonded to the sulfonyl chloride group (C1) would exhibit the largest chemical shift, followed by the carbon atom attached to the chlorine (C2). The methyl carbon (C3) would be the most shielded and appear at the lowest chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-chloropropane-1-sulfonyl chloride

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | 3.8 - 4.2 | 60 - 70 |

| C2-H | 4.3 - 4.7 | 55 - 65 |

| C3-H₃ | 1.6 - 1.9 | 20 - 30 |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively establish the connectivity between atoms in 2-chloropropane-1-sulfonyl chloride, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 2-chloropropane-1-sulfonyl chloride, cross-peaks would be expected between the protons on C1 and the proton on C2, as well as between the proton on C2 and the methyl protons on C3. This confirms the propane (B168953) backbone of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would show correlations between the C1 carbons and their attached protons, the C2 carbon and its proton, and the C3 carbon and its methyl protons, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (2-3 bond) correlations between carbon and proton atoms. Key HMBC correlations for 2-chloropropane-1-sulfonyl chloride would include:

Correlations from the C1 protons to C2 and C3.

Correlations from the C2 proton to C1 and C3.

Variable Temperature NMR for Dynamic Processes

Variable Temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes. For 2-chloropropane-1-sulfonyl chloride, VT-NMR could be used to study the rotational barrier around the C1-C2 and C2-S bonds. At low temperatures, distinct signals for different conformers might be observed, which would coalesce into averaged signals as the temperature is increased. This allows for the determination of the energy barriers associated with these conformational changes.

Mass Spectrometry (MS) for Elucidating Reaction Products and Intermediates

Mass spectrometry is a powerful tool for determining the molecular weight of 2-chloropropane-1-sulfonyl chloride and for identifying products and byproducts in reaction mixtures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of 2-chloropropane-1-sulfonyl chloride with a high degree of confidence, confirming its molecular formula as C₃H₆Cl₂O₂S. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak.

Table 2: Expected HRMS Data for 2-chloropropane-1-sulfonyl chloride

| Ion Formula | Calculated m/z |

| [C₃H₆³⁵Cl₂O₂S]⁺ | 175.9465 |

| [C₃H₆³⁵Cl³⁷ClO₂S]⁺ | 177.9436 |

| [C₃H₆³⁷Cl₂O₂S]⁺ | 179.9406 |

LC-MS/MS in Complex Mixture Analysis (e.g., reaction residues, byproducts)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an essential technique for the analysis of complex mixtures that may arise during the synthesis or subsequent reactions of 2-chloropropane-1-sulfonyl chloride. The liquid chromatography step separates the components of the mixture, which are then individually introduced into the mass spectrometer.

By employing tandem mass spectrometry (MS/MS), specific ions corresponding to the parent compound, intermediates, or byproducts can be selected and fragmented. The resulting fragmentation patterns provide structural information that aids in the identification of these species, even at very low concentrations within a complex matrix. This technique is invaluable for monitoring reaction progress, identifying impurities, and understanding reaction mechanisms.

Infrared (IR) and Raman Spectroscopy for Functional Group Probing

Infrared (IR) Spectroscopy:

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The sulfonyl chloride (-SO₂Cl) group is expected to produce strong and characteristic absorption bands. Generally, sulfonyl chlorides exhibit strong asymmetric and symmetric stretching vibrations for the S=O bonds in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. acdlabs.com The S-Cl stretching vibration is typically observed in the lower frequency region of the spectrum.

The 2-chloropropyl moiety will also contribute to the IR spectrum. The C-H stretching vibrations from the methyl (CH₃) and methine (CH) groups are expected in the 2880-3080 cm⁻¹ region. docbrown.info C-H bending vibrations are anticipated around 1300-1500 cm⁻¹. docbrown.info The C-Cl stretching vibration for a secondary chloroalkane typically appears in the 580-780 cm⁻¹ range. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of overlapping vibrations unique to the molecule, making it useful for identification by comparison with a known standard. docbrown.info

Raman Spectroscopy:

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. The S=O stretching vibrations in sulfonyl chlorides are also observable in Raman spectra. The C-Cl bond often gives rise to a strong Raman signal, which can be advantageous for its identification. For the related compound 2-chloropropane (B107684), Raman shifts are observed, and while a full spectrum for 2-chloropropane-1-sulfonyl chloride is not available, the presence of the 2-chloropropyl group would lead to characteristic Raman signals. chemicalbook.com

Table 1: Predicted Infrared Absorption Regions for 2-chloropropane-1-sulfonyl chloride

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H (alkane) | Stretching | 2880 - 3080 | Medium to Strong |

| C-H (alkane) | Bending | 1300 - 1500 | Medium |

| S=O (sulfonyl chloride) | Asymmetric Stretching | 1410 - 1370 | Strong |

| S=O (sulfonyl chloride) | Symmetric Stretching | 1204 - 1166 | Strong |

| C-Cl | Stretching | 580 - 780 | Medium to Weak |

This table is based on general spectroscopic data for sulfonyl chlorides and alkyl halides. acdlabs.comdocbrown.info

Chromatographic Methods for Reaction Monitoring and Purity Assessment in Research Contexts

Chromatographic techniques are indispensable for monitoring the progress of reactions involving 2-chloropropane-1-sulfonyl chloride and for assessing the purity of the final product.

Gas Chromatography (GC):

GC is a powerful technique for separating and analyzing volatile compounds. For the analysis of 2-chloropropane-1-sulfonyl chloride, direct injection into a standard GC system might be challenging due to the compound's reactivity and potential for thermal degradation. Sulfonyl chlorides can be thermally labile and may decompose or react with the stationary phase at the high temperatures often used in GC. core.ac.uk In the analysis of other reactive chlorides, such as 2-chloropropionyl chloride, derivatization is sometimes employed to create a more stable analyte for GC analysis. google.com A similar strategy could be necessary for 2-chloropropane-1-sulfonyl chloride, for instance, by converting it to a more stable sulfonamide derivative. core.ac.uk

However, headspace GC could be a suitable method for monitoring volatile byproducts or unreacted starting materials in a reaction mixture. For example, headspace GC has been successfully used for the detection of the related impurity, 2-chloropropane, in pharmaceutical substances. semanticscholar.orggoogle.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that is well-suited for the analysis of less volatile and thermally sensitive compounds like 2-chloropropane-1-sulfonyl chloride. Since the sulfonyl chloride group does not possess a strong chromophore for UV detection, derivatization with a UV-active agent may be necessary for sensitive detection. google.com Alternatively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed.

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, would be a logical starting point for method development. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve separation of 2-chloropropane-1-sulfonyl chloride from starting materials, reagents, and byproducts. sielc.com

Table 2: Potential Chromatographic Approaches for the Analysis of 2-chloropropane-1-sulfonyl chloride

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection | Considerations |

| GC | DB-624 (for related impurities) google.com | Nitrogen or Helium | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Potential for on-column degradation; derivatization may be required. core.ac.ukgoogle.com Headspace analysis for volatile components. semanticscholar.org |

| HPLC | C18 (Reversed-Phase) sielc.com | Acetonitrile/Water gradient | UV (with derivatization), google.com ELSD, MS | Suitable for thermally labile compounds. Derivatization may enhance sensitivity. |

Since 2-chloropropane-1-sulfonyl chloride possesses a chiral center at the second carbon atom, it exists as a pair of enantiomers. In stereoselective synthesis, it is crucial to determine the enantiomeric excess (e.e.) of the product. Chiral chromatography is the most common and reliable method for separating and quantifying enantiomers. nih.govnih.gov

This separation is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the chiral environment of the CSP, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds. nih.govvt.edu

For the chiral separation of 2-chloropropane-1-sulfonyl chloride, a screening approach using different polysaccharide-based CSPs under various mobile phase conditions (normal-phase, reversed-phase, and polar organic) would be a standard strategy. The choice of mobile phase can significantly influence the separation. For instance, in normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (like isopropanol (B130326) or ethanol) are common. In reversed-phase mode, aqueous buffers with organic modifiers are used. researchgate.net The detection can be carried out using standard HPLC detectors like UV, or more advanced detectors like a circular dichroism (CD) detector, which can provide additional information about the chirality of the separated enantiomers.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 3: Common Chiral Stationary Phases for Enantiomeric Separation

| CSP Type | Chiral Selector | Typical Applications |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability for a wide range of chiral compounds. vt.edu |

| Pirkle-type | π-acidic or π-basic moieties | Compounds with aromatic rings and functional groups capable of hydrogen bonding, dipole-dipole, or π-π interactions. |

| Macrocyclic antibiotic | e.g., Teicoplanin, Vancomycin | Amines, acids, and other polar compounds. |

| Cyclodextrin-based | α-, β-, or γ-cyclodextrin and their derivatives | Compounds that can fit into the chiral cavity of the cyclodextrin. |

This table presents a general overview of common CSPs used in chiral chromatography. The optimal CSP for 2-chloropropane-1-sulfonyl chloride would need to be determined experimentally.

Theoretical and Computational Chemistry Studies of 2 Chloropropane 1 Sulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-chloropropane-1-sulfonyl chloride, such calculations would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Conformational Analysis and Energy Minima

The presence of rotatable single bonds in 2-chloropropane-1-sulfonyl chloride suggests the existence of multiple conformers. A conformational analysis would involve systematically rotating the bonds around the C-C and C-S axes to identify all possible stable conformations and their relative energies. By calculating the potential energy surface, researchers can identify the global minimum energy conformer, which is the most stable arrangement of the atoms, as well as other local energy minima. This information is crucial for understanding the molecule's behavior in different environments. At present, there are no published reports on the conformational analysis and energy minima of 2-chloropropane-1-sulfonyl chloride.

Reaction Path Exploration Using DFT and Ab Initio Methods

Exploring the reaction pathways of 2-chloropropane-1-sulfonyl chloride using computational methods would be key to predicting its reactivity and understanding its chemical transformations.

Calculation of Activation Energies and Reaction Rates

For any proposed reaction involving 2-chloropropane-1-sulfonyl chloride, such as nucleophilic substitution at the sulfonyl group, DFT and ab initio methods can be used to calculate the activation energies. mdpi.comnih.gov This involves locating the transition state structure for the reaction and determining its energy relative to the reactants. The activation energy is a critical parameter for predicting the reaction rate, with higher activation energies corresponding to slower reactions. Transition state theory can then be used to estimate the rate constants. There is currently a lack of published data on the calculated activation energies and reaction rates for reactions of 2-chloropropane-1-sulfonyl chloride.

Elucidation of Mechanistic Details and Competing Pathways

Computational studies are instrumental in elucidating the detailed mechanisms of chemical reactions. For 2-chloropropane-1-sulfonyl chloride, this could involve investigating whether a reaction proceeds through a concerted or a stepwise mechanism. Furthermore, in many reactions, multiple competing pathways can exist. Computational chemistry allows for the exploration of these different pathways and the determination of the most favorable one based on the calculated energy barriers. Such mechanistic insights are vital for controlling reaction outcomes. To date, no studies have been found that elucidate the mechanistic details and competing pathways for reactions involving 2-chloropropane-1-sulfonyl chloride.

Molecular Dynamics Simulations to Understand Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in a solvent. nih.govnih.gov

For 2-chloropropane-1-sulfonyl chloride, MD simulations would involve creating a simulation box containing one or more molecules of the compound surrounded by a large number of solvent molecules. By simulating the movement of all atoms over time, it is possible to study how the solvent influences the conformation and reactivity of the solute. MD simulations can also be used to investigate intermolecular interactions, such as hydrogen bonding or van der Waals forces, between molecules of 2-chloropropane-1-sulfonyl chloride or with other molecules in the system. There are no specific molecular dynamics simulation studies reported in the literature for 2-chloropropane-1-sulfonyl chloride.

Prediction of Novel Reactivity and Synthetic Strategies

Theoretical and computational chemistry provides powerful tools for predicting the behavior of molecules, especially for compounds like 2-chloropropane-1-sulfonyl chloride where extensive experimental data may not be readily available. By modeling the electronic structure and energetic landscapes of potential reaction pathways, it is possible to forecast novel reactivity and devise new synthetic strategies. These predictive studies guide experimental work, saving time and resources by identifying the most promising avenues for investigation.

The reactivity of 2-chloropropane-1-sulfonyl chloride is dictated by two primary reactive sites: the highly electrophilic sulfonyl chloride group and the chlorine-substituted propyl chain. Computational models can elucidate the interplay between these functionalities and predict reaction outcomes under various conditions.

Predicted Reaction Pathways

Based on the known chemistry of analogous sulfonyl chlorides and alkyl halides, several key reaction types can be predicted for 2-chloropropane-1-sulfonyl chloride.

Nucleophilic Substitution at the Sulfur Center : The sulfonyl chloride moiety is a strong electrophile, making it highly susceptible to attack by nucleophiles. This is the most predictable and versatile mode of reactivity. Computational studies can model the transition states and activation energies for these reactions to predict their feasibility and relative rates. Common nucleophiles would include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively. The general stability of sulfonyl chlorides is lower than their sulfonyl fluoride (B91410) counterparts, suggesting a higher reactivity profile. nih.gov

Table 1: Predicted Nucleophilic Substitution Reactions

| Nucleophile | Reactant | Predicted Product | Product Class |

|---|---|---|---|

| Amine (R-NH₂) | 2-chloropropane-1-sulfonyl chloride | 2-chloro-N-R-propane-1-sulfonamide | Sulfonamide |

| Alcohol (R-OH) | 2-chloropropane-1-sulfonyl chloride | R-2-chloropropane-1-sulfonate | Sulfonate Ester |

| Thiol (R-SH) | 2-chloropropane-1-sulfonyl chloride | S-R-2-chloropropane-1-sulfonothioate | Thiosulfonate Ester |

Elimination and Substitution Reactions on the Propyl Chain : The chlorine atom at the C2 position offers a secondary site for reactivity.

Dehydrochlorination : In the presence of a strong, non-nucleophilic base, an elimination reaction (E2) could be predicted to occur, leading to the formation of propene-1-sulfonyl chloride. This pathway is analogous to the base-induced elimination of HCl from similar chlorinated alkanes. ck12.org

Nucleophilic Substitution (Sₙ2) : Reaction with a nucleophile could also potentially lead to substitution of the chlorine atom at C2. However, this is likely to be less favorable than attack at the more electrophilic sulfonyl chloride group. Computational models could predict the relative activation barriers for attack at the sulfur versus the carbon center, clarifying the expected selectivity.

Reactions with Complex Reagents : The reactivity of sulfonyl chlorides with N-unsubstituted triazoles has been shown to be dependent on the steric bulk of the sulfonyl chloride and reaction temperature, leading to mixtures of regioisomers. researchgate.net Theoretical calculations could predict whether the kinetic or thermodynamic product is favored in the reaction of 2-chloropropane-1-sulfonyl chloride with such heterocycles. researchgate.net

Prediction of Novel Synthetic Strategies

The predicted reactivity of 2-chloropropane-1-sulfonyl chloride allows for the formulation of novel synthetic strategies where it can serve as a versatile building block.

Bifunctional Reagent Strategy : A key predicted strategy involves leveraging both reactive sites in a controlled, sequential manner. For instance, one could first react the sulfonyl chloride group with a desired nucleophile (e.g., an amine to form a sulfonamide) and then use the remaining chloro group at C2 as a handle for further molecular elaboration via substitution or elimination. This would allow for the construction of complex molecules from a relatively simple starting material.

Synthesis of Novel Heterocycles : The predicted elimination to form propene-1-sulfonyl chloride opens up pathways for its use in cycloaddition reactions. The resulting electron-deficient alkene could potentially react with dienes or other partners in [4+2] or [3+2] cycloadditions to create novel sulfur-containing heterocyclic systems.

Fragment-Based Drug Discovery : The 2-chloropropylsulfonamide core is a potential scaffold for fragment-based ligand design. Theoretical calculations of properties like molecular electrostatic potential and frontier molecular orbitals can guide the selection of fragments to attach to this core to optimize binding to biological targets. Hirshfeld surface analysis could be employed to understand and predict the non-covalent interactions that would govern molecular packing and receptor binding, a technique used to compare the interactions of sulfonyl chlorides and fluorides. nih.gov

Table 2: Illustrative Computable Parameters for Predicted Reactions

| Predicted Reaction | Computational Method | Parameter to Calculate | Predicted Insight |

|---|---|---|---|

| Sulfonamide formation | DFT (e.g., B3LYP/6-31G*) | Activation Energy (ΔG‡) | Reaction feasibility and rate |

| Dehydrochlorination (Elimination) | DFT | Reaction Enthalpy (ΔH) | Thermodynamic favorability (endo/exothermic) |

| Nucleophilic attack at C2 vs. S | Transition State Theory | Relative Activation Energies | Reaction selectivity and major product |

| Binding to a target protein | Molecular Docking / Hirshfeld Surface Analysis | Binding Affinity / Interaction Map | Potential as a bioactive molecule |

By combining knowledge from related compounds with the power of computational chemistry, a robust set of predictions can be made for the reactivity of 2-chloropropane-1-sulfonyl chloride, paving the way for its strategic use in organic synthesis.

Future Research Directions and Emerging Paradigms for 2 Chloropropane 1 Sulfonyl Chloride

Development of Novel Catalytic Systems for Transformations Involving the Compound

The reactivity of the sulfonyl chloride group is well-established, but the development of novel catalytic systems could unlock new and more efficient transformations for 2-chloropropane-1-sulfonyl chloride. Future research is anticipated to focus on several key areas:

Transition Metal Catalysis: The use of transition metals to catalyze reactions of sulfonyl chlorides is a promising area. For instance, palladium-catalyzed methods have been developed for the preparation of sulfonamides from arylboronic acids and sulfonyl chlorides. nih.gov Research could be directed towards developing similar palladium- or nickel-catalyzed cross-coupling reactions where 2-chloropropane-1-sulfonyl chloride serves as a building block. Another avenue is the exploration of copper-catalyzed reactions, such as the CuI-promoted sulfenylation of organozinc reagents with arylsulfonyl chlorides. researchgate.net Adapting such catalytic systems for 2-chloropropane-1-sulfonyl chloride could lead to novel C-S bond-forming reactions.

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool in organic synthesis. acs.org Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), have been employed for the synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions. acs.org Future studies could investigate the use of photocatalysis for the derivatization of 2-chloropropane-1-sulfonyl chloride, potentially enabling reactions that are not feasible under thermal conditions.

Organocatalysis: While less explored for sulfonyl chloride transformations, organocatalysis offers the potential for metal-free and environmentally benign reaction pathways. Research into the use of chiral organocatalysts could also open up avenues for the asymmetric synthesis of derivatives of 2-chloropropane-1-sulfonyl chloride.

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of sulfonyl chlorides has traditionally relied on methods that can be harsh and generate significant waste. A key future direction is the development of sustainable and environmentally friendly synthetic routes to 2-chloropropane-1-sulfonyl chloride and its derivatives.

Green Oxidative Chlorination: Recent advancements have focused on replacing hazardous chlorinating agents with greener alternatives. Methods employing sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in sustainable solvents like water or ethanol have been developed for the synthesis of sulfonamides via the in situ formation of sulfonyl chlorides from thiols. rsc.orgresearchgate.net Another approach utilizes bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org These methods are characterized by mild reaction conditions and simplified workup procedures, making them attractive for the synthesis of 2-chloropropane-1-sulfonyl chloride.

| Reagent/System | Key Advantages |

| Sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) | Mild conditions, use of sustainable solvents. rsc.orgresearchgate.net |

| Bleach (Sodium Hypochlorite) | Economical, environmentally friendly. organic-chemistry.org |

| N-chlorosuccinimide (NCS) | Recyclable byproduct, operational simplicity. organic-chemistry.org |

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry and automation are revolutionizing chemical synthesis by enabling safer, more efficient, and scalable processes. The integration of these technologies into the synthesis and derivatization of 2-chloropropane-1-sulfonyl chloride is a significant future research direction.

Continuous Flow Synthesis: The synthesis of sulfonyl chlorides often involves highly exothermic reactions, which can be difficult to control on a large scale in batch reactors. rsc.org Continuous flow systems offer superior heat and mass transfer, allowing for better control over reaction parameters and improved safety. rsc.orgrsc.org Flow protocols have been developed for the synthesis of sulfonyl chlorides from thiols and disulfides, demonstrating high space-time yields. rsc.orgresearchgate.net Applying these principles to the synthesis of 2-chloropropane-1-sulfonyl chloride could enable safer and more efficient production.

Automated Synthesis and High-Throughput Screening: Automated platforms can be used to rapidly screen a wide range of reaction conditions to identify optimal parameters for the synthesis and derivatization of 2-chloropropane-1-sulfonyl chloride. This approach can accelerate the discovery of new reactions and derivatives. The combination of flow chemistry and automation can facilitate the creation of libraries of compounds for biological screening.

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Challenges with controlling exotherms. rsc.org | Improved safety due to better thermal management. rsc.org |

| Scalability | Can be challenging. | More straightforward scalability. |

| Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. rsc.org |

| Space-Time Yield | Generally lower. | High space-time yields achievable. rsc.orgmdpi.com |

Advanced Materials Science Applications

The unique bifunctionality of 2-chloropropane-1-sulfonyl chloride makes it an interesting candidate for applications in materials science. Future research could explore its use as a monomer or a modifying agent to create novel materials with tailored properties.

Polymer Modification: Sulfonyl chloride groups can be used to functionalize polymers, imparting properties such as enhanced thermal stability or flame retardancy. nbinno.com The 2-chloropropane-1-sulfonyl chloride molecule could be used to introduce the chloropropylsulfonyl group onto polymer backbones, potentially leading to materials with unique characteristics.

Functionalized Porous Materials: Postsynthetic modification of metal-organic frameworks (MOFs) with sulfonyl chlorides has been shown to be an effective way to introduce new functionalities. rsc.org 2-Chloropropane-1-sulfonyl chloride could be used to modify MOFs, creating materials with potential applications in catalysis, gas separation, or sensing. The chloro group could also serve as a handle for further functionalization.

Surface Modification: The reactive sulfonyl chloride group can be used to graft molecules onto surfaces, altering their properties. 2-Chloropropane-1-sulfonyl chloride could be employed to create functionalized surfaces with specific wetting, adhesive, or biocompatible properties.

Computational Design of New Reactions and Derivatization Pathways

Computational chemistry is an increasingly powerful tool for understanding reaction mechanisms and predicting the properties of molecules. In the context of 2-chloropropane-1-sulfonyl chloride, computational studies can guide experimental work and accelerate the discovery of new applications.

Mechanistic Studies: Computational methods, such as density functional theory (DFT), can be used to elucidate the mechanisms of reactions involving 2-chloropropane-1-sulfonyl chloride. This understanding can help in optimizing reaction conditions and designing more efficient synthetic routes. For example, computational studies have been used to investigate the hydrolysis mechanism of related compounds. researchgate.net

Predictive Modeling: Computational models can be developed to predict the reactivity of 2-chloropropane-1-sulfonyl chloride with different nucleophiles. This can aid in the rational design of new derivatization pathways. Hirshfeld surface analysis can be used to understand and predict noncovalent interactions in derivatives of 2-chloropropane-1-sulfonyl chloride, which is crucial for the design of materials with specific solid-state properties. nih.gov

Virtual Screening: Computational screening of virtual libraries of compounds derived from 2-chloropropane-1-sulfonyl chloride can be used to identify candidates with desired properties, such as biological activity or specific material characteristics.

Interdisciplinary Research with Adjacent Scientific Fields

The versatility of the sulfonyl chloride group suggests that 2-chloropropane-1-sulfonyl chloride could be a valuable tool in a variety of scientific disciplines. Future research should focus on exploring these interdisciplinary applications.

Medicinal Chemistry: Sulfonamides are a well-known class of therapeutic agents with a wide range of biological activities. 2-Chloropropane-1-sulfonyl chloride can serve as a precursor for the synthesis of novel sulfonamides. The presence of the chloro group offers a site for further modification, allowing for the creation of diverse molecular architectures for drug discovery programs.

Agrochemicals: Sulfonyl chloride derivatives are also important in the agrochemical industry. Research into the synthesis of new pesticides and herbicides based on the 2-chloropropane-1-sulfonyl chloride scaffold could lead to the development of new crop protection agents.